molecular formula C9H11BrN2O B1441369 (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol CAS No. 690265-87-3

(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol

Cat. No. B1441369
M. Wt: 243.1 g/mol
InChI Key: SXRFQXQWZRXLBR-MRVPVSSYSA-N
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Description

(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol, also known as 5-bromopyrrolidin-2-ol, is a synthetic compound with a wide array of applications in scientific research and lab experiments. 5-bromopyrrolidin-2-ol has a unique chemical structure and is a member of the pyrrolidin-3-ol family of compounds. It is a colorless solid with a molecular weight of 204.09 g/mol and a melting point of 151.3 °C. 5-bromopyrrolidin-2-ol is a versatile compound with numerous potential applications in the field of science and research.

Scientific Research Applications

  • Antibacterial Activity :

    • A study by Bogdanowicz et al. (2013) explored the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, which is closely related to (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol. These compounds demonstrated significant antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
  • Synthesis and Characterization of Derivatives :

    • Nadimenti Mogulaiah, P. S. Sundar, and Tasleem (2018) synthesized novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives. These derivatives, synthesized from 4-bromo aniline through Japp-Klingemann and Fischer indole cyclization reactions, were characterized by various spectroscopic methods (Nadimenti Mogulaiah, P. S. Sundar, & Tasleem, 2018).
  • Cytotoxicity and DNA Interaction Studies :

    • A 2020 study by Reena R. Varma et al. synthesized rhenium(I) complexes with ligands, including 1-(6-bromopyridin-2-yl)ethan-1-one, showing significant cytotoxic nature against cancer cell lines and the ability to cleave genomic DNA of certain cells, indicating potential applications in cancer research (Varma et al., 2020).
  • Synthesis of C-ribonucleosides :

    • Štefko et al. (2011) developed a methodology for preparing diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides. These compounds, involving bromopyridyl intermediates similar to (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol, have implications in nucleoside chemistry and potentially in pharmacological applications (Štefko et al., 2011).
  • Synthesis of Carbapenems :

    • Ohtake et al. (1997) synthesized (1R, 5S, 6S)-2-[(3S, 5S)-5-substituted pyrrolidin-3-ylthio]-6-[(R)-1-hydroxyethyl]-1-methyl-1-carbapen-2-em-3-carboxylic acid derivatives, showing potent antibacterial activity against various bacteria. These compounds, related to the pyrrolidin-3-yl moiety of (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol, highlight the compound's potential in developing new antibiotics (Ohtake et al., 1997).

properties

IUPAC Name

(3R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRFQXQWZRXLBR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724446
Record name (3R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol

CAS RN

690265-87-3
Record name (3R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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